molecular formula C21H21NO3S B11333350 N-(4-ethoxyphenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-ethoxyphenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11333350
M. Wt: 367.5 g/mol
InChI Key: JGFMKTPYGONJNK-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with ethoxyphenyl, methoxy, and thiophen-2-ylmethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The thiophene ring can be introduced through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The ethoxyphenyl and methoxy groups can be introduced through standard electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent production. Solvent-free methods and the use of catalysts could also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups will yield amines .

Scientific Research Applications

N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of ethoxyphenyl, methoxy, and thiophen-2-ylmethyl groups makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NO3S/c1-3-25-18-11-9-17(10-12-18)22(15-20-8-5-13-26-20)21(23)16-6-4-7-19(14-16)24-2/h4-14H,3,15H2,1-2H3

InChI Key

JGFMKTPYGONJNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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